![molecular formula C23H15ClN2O4S B14086521 7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of chloro, phenyl, thiazolyl, and chromeno-pyrrole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the thiazolyl group: This step may involve the use of thiazole derivatives and suitable coupling reagents.
Attachment of the phenyl group: This can be done through a substitution reaction using phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Protein Binding: It may interact with proteins, affecting their structure and function.
Signal Transduction Pathways: The compound could modulate various cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds such as imidazoles, triazoles, and indoles.
Imidazoles: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Triazoles: Widely used in medicinal chemistry for their antimicrobial and antiviral activities.
Indoles: Investigated for their potential antiviral and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic moieties, which may confer unique biological and chemical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C23H15ClN2O4S |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
7-chloro-1-(4-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15ClN2O4S/c1-2-10-29-15-6-3-13(4-7-15)19-18-20(27)16-12-14(24)5-8-17(16)30-21(18)22(28)26(19)23-25-9-11-31-23/h2-9,11-12,19H,1,10H2 |
InChI-Schlüssel |
MVBGRRXDEMIKJV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)

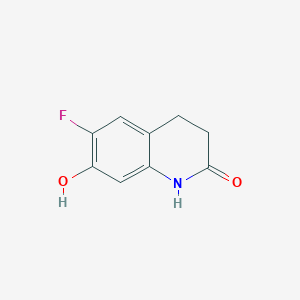

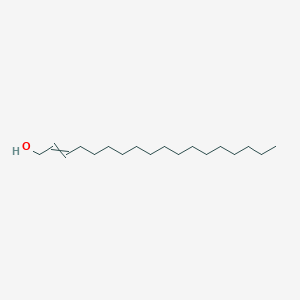
![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
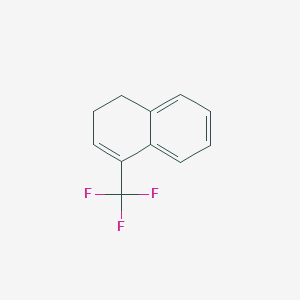
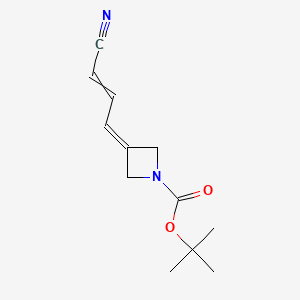
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
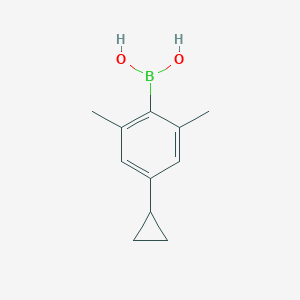
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)
